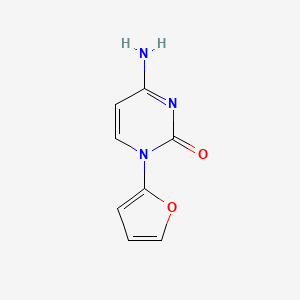
2(1H)-Pyrimidinone, 4-amino-1-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is a heterocyclic compound that contains both a pyrimidine and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone typically involves the condensation of appropriate precursors that form the pyrimidine ring, followed by the introduction of the furan ring. Common starting materials might include aminopyrimidines and furanyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2(1H)-pyrimidinone: Lacks the furan ring, potentially altering its biological activity.
1-(2-Furanyl)-2(1H)-pyrimidinone: Lacks the amino group, which could affect its reactivity and interactions.
Uniqueness
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is unique due to the presence of both the amino group and the furan ring, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
64567-40-4 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-amino-1-(furan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-4-11(8(12)10-6)7-2-1-5-13-7/h1-5H,(H2,9,10,12) |
Clave InChI |
UHEPKAWQJBIWCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

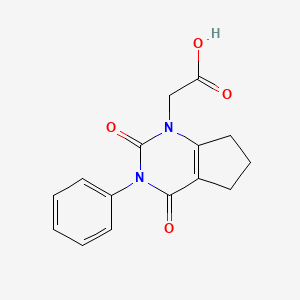

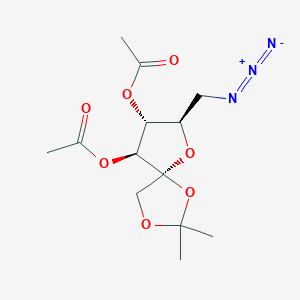

![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
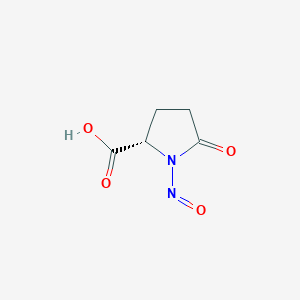
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
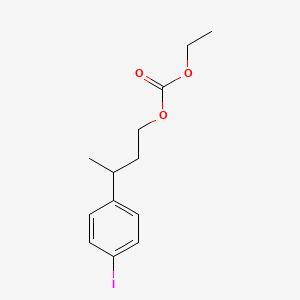

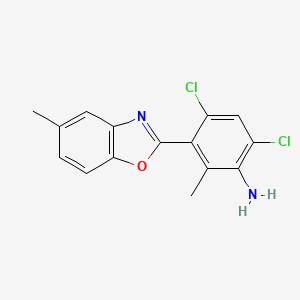
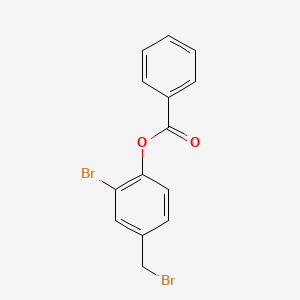
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
